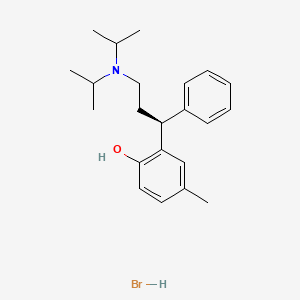
Tolterodine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tolterodine hydrobromide can be synthesized through a multi-step process involving the reaction of 2-(diisopropylamino)ethyl chloride with 4-methylbenzyl chloride in the presence of a base, followed by reduction and subsequent reaction with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tolterodine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its active metabolite, 5-hydroxymethyl tolterodine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
The major product formed from the oxidation of this compound is 5-hydroxymethyl tolterodine, which retains similar pharmacological activity .
Wissenschaftliche Forschungsanwendungen
Tolterodine hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
Tolterodine hydrobromide acts as a competitive antagonist at muscarinic receptors, particularly M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and results in incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar applications.
Darifenacin: Selectively antagonizes the M3 receptor, reducing bladder muscle contractions.
Uniqueness
Tolterodine hydrobromide is unique in its balanced activity on both M2 and M3 receptors, providing effective treatment for overactive bladder with a lower incidence of side effects like dry mouth compared to some other antimuscarinic agents .
Eigenschaften
Molekularformel |
C22H32BrNO |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m0./s1 |
InChI-Schlüssel |
ZMIOHGDJVPQTCH-BDQAORGHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


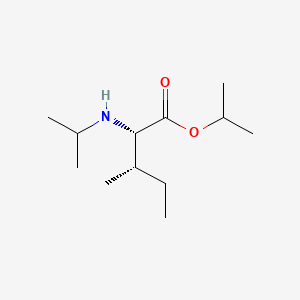
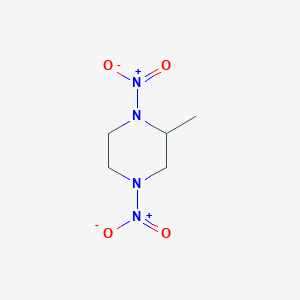
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
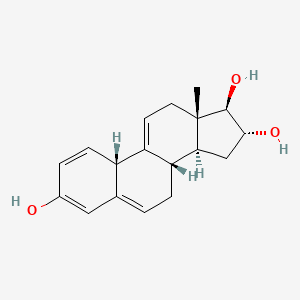
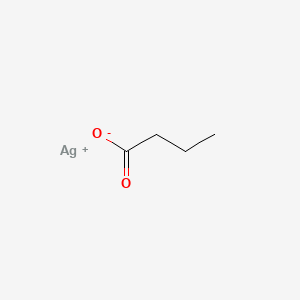
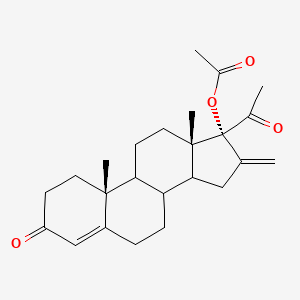
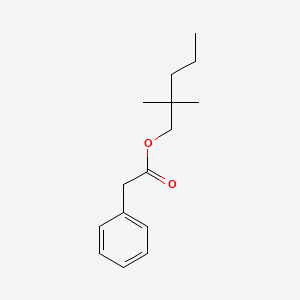
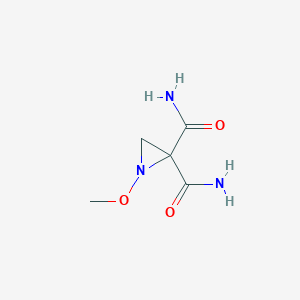


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

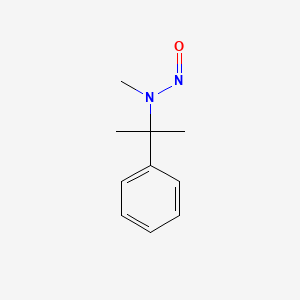
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
